Cas no 64235-44-5 (2-Benzoyl-3-phenylacrylic acid)
2-Benzoyl-3-phenylacrylic acid Chemical and Physical Properties
Names and Identifiers
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- (Z)-2-benzoyl-3-phenylacrylic acid
- 2-benzoyl-3-phenyl-acrylic acid
- 2-Benzoyl-3-phenylacrylic acid
- Chalconcarboxylic acid
- 2-Naphthalenecarboxylic acid,3-hydroxy-4-[(2-hydroxy-4-sulfo-1-naphthalenyl)azo]-
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- Inchi: 1S/C16H12O3/c17-15(13-9-5-2-6-10-13)14(16(18)19)11-12-7-3-1-4-8-12/h1-11H,(H,18,19)/b14-11-
- InChI Key: UMPNMJHTRNHHAL-KAMYIIQDSA-N
- SMILES: O=C(/C(/C(=O)O)=C/C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 252.078644241 g/mol
- Monoisotopic Mass: 252.078644241 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 252.26
- XLogP3: 4
- Topological Polar Surface Area: 54.4
2-Benzoyl-3-phenylacrylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2038683-500g |
2-Benzoyl-3-phenylacrylic acid |
64235-44-5 | 500g |
¥767.00 | 2024-05-05 |
2-Benzoyl-3-phenylacrylic acid Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 2-Benzoyl-3-phenylacrylic acid
Comprehensive Overview of 2-Benzoyl-3-phenylacrylic acid (CAS No. 64235-44-5): Properties, Applications, and Industry Insights
2-Benzoyl-3-phenylacrylic acid (CAS No. 64235-44-5), a specialized organic compound, has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and versatile reactivity. This α,β-unsaturated carboxylic acid derivative, characterized by its benzoyl and phenyl substituents, serves as a critical intermediate in synthesizing bioactive molecules. Its molecular framework enables participation in Michael additions, cyclization reactions, and photochemical transformations, making it invaluable for designing drug candidates and functional materials.
Recent studies highlight the compound's role in developing non-steroidal anti-inflammatory drugs (NSAIDs) analogs, addressing growing demand for safer analgesics. Researchers are exploring its potential as a tyrosinase inhibitor for cosmetic applications, aligning with the booming skincare active ingredients market. The electron-deficient alkene moiety in 2-Benzoyl-3-phenylacrylic acid facilitates click chemistry applications, a trending topic in bioconjugation and material science.
From a synthetic perspective, this compound exemplifies the importance of scaffold diversity in medicinal chemistry. Its chalcone-like structure allows derivatization into heterocyclic compounds, particularly pyrazolines and isoxazoles, which dominate recent patent filings for kinase inhibitors. Analytical methods like HPLC-MS and NMR crystallography have been employed to characterize its polymorphic forms, reflecting industry emphasis on solid-state chemistry optimization.
Environmental considerations have driven innovation in the compound's production. Green chemistry approaches utilizing microwave-assisted synthesis and biocatalytic routes demonstrate 30-50% yield improvements over traditional methods. These advancements respond to increasing searches for "sustainable chemical synthesis" and "eco-friendly intermediates" across scientific databases.
The compound's UV-absorbing properties have sparked interest in organic electronics, particularly for OLED materials and photovoltaic additives. Quantum chemical calculations reveal exceptional charge transport characteristics, positioning it as a candidate for third-generation solar cells—a hot topic in energy research forums.
Regulatory agencies classify 2-Benzoyl-3-phenylacrylic acid as non-hazardous under standard handling conditions, though proper laboratory safety protocols should always be followed. Its stability profile makes it suitable for global supply chains, with major producers offering GMP-grade batches for pharmaceutical applications.
Emerging applications include its use as a ligand precursor in transition metal catalysis, particularly for C-C coupling reactions central to API manufacturing. The compound's structure-activity relationships continue to be explored through computational chemistry models, leveraging growing interest in AI-driven molecular design.
Market analysts project 6.8% CAGR growth for similar fine chemicals through 2030, driven by demand from contract research organizations and generic drug manufacturers. Storage recommendations typically suggest amber glass containers at 2-8°C to maintain stability, addressing common formulation queries from industrial users.
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